N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
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Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds, and any important functional groups.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reagents used, the conditions of the reaction (such as temperature and pressure), and the yield of the product.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. It might also include studying its spectroscopic properties.Safety And Hazards
This would involve studying any potential hazards associated with the compound, such as its toxicity, flammability, and environmental impact. It would also involve looking at appropriate safety precautions for handling and disposing of the compound.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, further studies to elucidate its properties, or modifications to its structure to enhance its properties.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a specialist in the field or conducting a comprehensive literature search.
properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-32-22-10-8-19(9-11-22)12-14-27-25(30)26(31)28-17-23(24-7-4-16-33-24)29-15-13-20-5-2-3-6-21(20)18-29/h2-11,16,23H,12-15,17-18H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVCDPARXCUCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide |
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